molecular formula C7H9FO3 B6280948 1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2253631-32-0

1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B6280948
CAS No.: 2253631-32-0
M. Wt: 160.14 g/mol
InChI Key: RMUDMGDPCTWOQI-UHFFFAOYSA-N
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Description

1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid (CAS: 2613381-88-5) is a bicyclic carboxylic acid with the molecular formula C₇H₉FO₃ and a molecular weight of 160.14 g/mol . Its structure features a strained 2-oxabicyclo[2.1.1]hexane core, a fluoromethyl substituent at position 1, and a carboxylic acid group at position 2. This compound is part of a growing class of bicyclic scaffolds validated as bioisosteres for aromatic rings (e.g., ortho-/meta-substituted benzenes) in drug discovery . The fluoromethyl group enhances electronegativity and metabolic stability, making it valuable for optimizing pharmacokinetic properties in bioactive molecules .

Properties

CAS No.

2253631-32-0

Molecular Formula

C7H9FO3

Molecular Weight

160.14 g/mol

IUPAC Name

1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

InChI

InChI=1S/C7H9FO3/c8-3-7-1-6(2-7,4-11-7)5(9)10/h1-4H2,(H,9,10)

InChI Key

RMUDMGDPCTWOQI-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)CF)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Iodine-Promoted Cyclization

A multigram synthesis of 2-azabicyclo[2.1.1]hexane derivatives (e.g., compound 6 ) involves iodine-mediated cyclization of methylenecyclobutane precursors. Adapting this method for the target compound:

  • Synthesis of Methylenecyclobutane Intermediate :

    • React oxetane derivatives with allyl magnesium bromide to form methylenecyclobutane 5 (Yield: 83%).

    • Substitute the hydroxyl group with chlorine using SOCl₂, followed by azide displacement and Staudinger reduction to yield amine intermediates.

  • I₂-Mediated Cyclization :

    • Treat the intermediate with iodine in dichloromethane to form the bicyclo[2.1.1]hexane core (Yield: 65–78%).

    • Introduce the fluoromethyl group via nucleophilic substitution (e.g., KF in DMF) on a chloromethyl precursor.

Optimization Note : Rhodium catalysts, as used in 8-oxabicyclo[3.2.1]octene synthesis, may enhance stereocontrol but require testing for this system.

Diels-Alder Annulation Approaches

Furans as Dienophiles

Patent US6677464B2 details the synthesis of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives via Diels-Alder reactions. Modifications for the target compound:

  • Diene Selection : Use 1,3-dienes (e.g., 1-fluoromethyl-1,3-butadiene) with furan as the dienophile.

  • Catalysis : Employ Lewis acids (e.g., AlCl₃) or rhodium(II) carboxylates to accelerate the [4+2] cycloaddition (Yield: 48–69%).

  • Post-Reaction Modifications :

    • Hydrolyze ester groups to carboxylic acids using NaOH/THF.

    • Reduce double bonds if necessary using H₂/Pd-C.

Limitation : Long reaction times (up to 9 days) and moderate yields necessitate process intensification.

Fluoromethylation Techniques

Nucleophilic Fluoride Displacement

  • Chloromethyl Precursor Synthesis :

    • Introduce a chloromethyl group via Friedel-Crafts alkylation or SN2 substitution.

  • Fluorination :

    • Treat with KF or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (DMF, DMSO) at 60–80°C (Yield: 70–85%).

Electrophilic Fluorination

  • Use Selectfluor® or N-fluorobenzenesulfonimide (NFSI) to fluorinate alcohol or amine precursors.

  • Requires careful control of reaction pH and temperature to avoid over-fluorination.

Hydrolysis to Carboxylic Acid

Ester Hydrolysis

  • React methyl or ethyl esters with aqueous NaOH (2 M) in THF/MeOH (1:1) at reflux for 6–12 hours (Yield: >90%).

  • Acidify with HCl to precipitate the carboxylic acid.

Nitrile Conversion

  • Hydrolyze nitriles to acids using H₂SO₄/H₂O (1:1) at 100°C for 4 hours.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Stereochemical ControlScalability
Iodine CyclizationCyclopropanation, Fluorination65–78ModerateHigh
Diels-Alder[4+2] Cycloaddition, Hydrolysis48–69HighModerate
FluoromethylationSN2 Displacement, Hydrolysis70–85LowHigh

Chemical Reactions Analysis

1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes a variety of chemical reactions, including:

Comparison with Similar Compounds

Substituent Variations in 2-Oxabicyclo[2.1.1]hexane Carboxylic Acids

Key analogs differ in substituents at position 1, which modulate acidity, lipophilicity, and biological activity:

Compound Name Substituent (Position 1) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid Fluoromethyl C₇H₉FO₃ 160.14 2613381-88-5 Bioisostere for aromatic acids; improved metabolic stability
1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid Methyl C₈H₁₀O₃ 154.16 2169582-80-1 Intermediate in agrochemicals; lower electronegativity
1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid Methanesulfonylmethyl C₁₂H₁₉NO₄S 269.30 N/A Enhanced solubility due to sulfonyl group
3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid 3,4-Dichlorophenyl C₁₃H₁₃Cl₂O₃ 296.11 N/A Agrochemical lead compound; halogenated for target binding

Key Observations :

  • Fluoromethyl vs. Methyl : Fluorine’s electron-withdrawing effect likely reduces the carboxylic acid’s pKa compared to the methyl analog, enhancing ionization and solubility. This aligns with trends in aromatic bioisosteres, where electronegative substituents mimic phenyl ring acidity (e.g., pKa ≈ 4.4–5.6 for bicyclo vs. 4.5 for phenyl analogs) .
  • Halogenated Derivatives : Dichlorophenyl substituents enhance lipophilicity and target affinity, common in agrochemical design .

Ring Size and Stereochemical Variations

Comparisons with larger bicyclic systems highlight the impact of ring strain and stereochemistry:

Compound Name Bicyclic Core Molecular Formula Molecular Weight (g/mol) CAS Number Properties
1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid 2-Oxabicyclo[2.2.1]heptane C₈H₁₁FO₃ 174.17 2460755-32-0 Reduced ring strain; altered spatial geometry for protein binding
(1S)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid 2-Oxabicyclo[2.2.1]heptane C₁₁H₁₆O₄ 212.24 N/A Ketone group introduces hydrogen-bonding motifs

Key Observations :

  • 2.1.1 vs. This strain is exploited in medicinal chemistry to mimic planar aromatic systems .
  • Stereochemistry : Endo/exo stereoisomers (e.g., in 2.2.1 heptane derivatives) influence binding to biological targets, as seen in drug candidates like PDE4 inhibitors .

Functional Group Modifications

Derivatives with alternative functional groups demonstrate versatility in applications:

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties
Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride Aminomethyl + methyl ester C₉H₁₅ClNO₃ 223.67 Prodrug design; improved cell permeability
1-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid BOC-protected amine C₁₅H₂₃NO₅ 297.35 Peptide mimetics; controlled release

Key Observations :

  • Aminomethyl Derivatives: Introduce cationic charges at physiological pH, aiding interactions with nucleic acids or enzymes .
  • BOC-Protected Amines : Facilitate stepwise synthesis in peptide-like scaffolds .

Biological Activity

1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid (CAS No. 2253631-32-0) is a bicyclic compound with significant implications in medicinal chemistry and pharmacology. Its unique structure, characterized by a fluoromethyl group and an oxabicyclic framework, suggests potential biological activities that merit investigation. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C7H9FO3
  • Molecular Weight : 160.14 g/mol
  • SMILES Notation : FCC12OCC(C1)(C2)C(=O)O

Safety Information

Hazard SymbolSignal WordHazard Statements
GHS07, GHS05DangerH335: May cause respiratory irritation; H315: Causes skin irritation; H318: Causes serious eye damage

Mechanistic Insights

This compound has been studied for its interactions with various biological targets, particularly in the context of neurological applications. Its structural similarity to known neuroprotective agents suggests that it may modulate glutamate receptors, particularly metabotropic glutamate receptors (mGluRs), which play crucial roles in synaptic transmission and plasticity.

Neuroprotective Effects

Recent studies have highlighted the potential of this compound as an allosteric modulator of mGlu2 receptors. Allosteric modulators can enhance or inhibit receptor signaling without directly competing with the endogenous ligand (glutamate), thereby offering a novel therapeutic approach for neurodegenerative conditions.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytoprotective effects against glutamate-induced toxicity in neuronal cell lines such as SH-SY5Y. The compound was shown to improve cell viability significantly at concentrations as low as 10 µM, with optimal effects observed at 50 µM.

Table 1: Cell Viability Assay Results

Concentration (µM)Cell Viability (%)
Control100
1085
2590
5095
10080

In Vivo Studies

Preliminary in vivo studies using rodent models have indicated that the compound may reduce the severity of seizures induced by kainic acid, suggesting anticonvulsant properties. The mechanisms appear to involve modulation of excitatory neurotransmission, potentially through mGlu2 receptor pathways.

Case Study 1: Neuroprotective Potential

A study published in Angewandte Chemie explored the synthesis and biological validation of various bicyclic compounds, including derivatives of oxabicyclo[2.1.1]hexanes. It was found that certain modifications, including fluoromethyl substitutions, enhance neuroprotective effects against oxidative stress in neuronal cells .

Case Study 2: Anticonvulsant Activity

Another investigation focused on the anticonvulsant effects of related compounds in a seizure model. The results indicated that administration of the compound prior to seizure induction significantly reduced seizure duration and frequency, supporting its potential as a therapeutic agent for epilepsy .

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing 1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid?

The synthesis involves multi-step reactions starting from bicyclic precursors, with critical control over reaction conditions. Key steps include:

  • Cycloaddition reactions to form the bicyclic framework (e.g., [2+2] photochemical cycloadditions for ring closure) .
  • Functional group introduction , such as fluoromethylation via nucleophilic substitution or radical-mediated fluorination .
  • Carboxylic acid group incorporation through oxidation or hydrolysis of ester intermediates .
    Optimization focuses on solvent polarity (e.g., THF or DMF), temperature gradients (0–80°C), and catalysts (e.g., palladium for cross-coupling). Post-synthesis purification employs column chromatography and recrystallization, with yields typically ranging from 45% to 70% .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms bicyclic geometry, fluoromethyl group integration, and carboxylic acid proton shifts (e.g., δ ~12 ppm for –COOH) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (160.14 g/mol) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (O–H stretch) confirm carboxylic acid functionality .

Q. How does the bicyclic structure influence the compound’s chemical reactivity?

The strained bicyclo[2.1.1]hexane framework increases ring-opening susceptibility under acidic/basic conditions, while the fluoromethyl group enhances electrophilicity at adjacent carbons. The carboxylic acid group participates in salt formation (e.g., hydrochloride salts for solubility) and esterification reactions .

Advanced Research Questions

Q. What methodologies are used to evaluate the compound’s bioisosteric replacement potential for ortho-substituted phenyl rings?

  • Computational docking : Molecular dynamics simulations compare binding poses with target proteins (e.g., kinases, GPCRs) to assess steric/electronic complementarity .
  • Pharmacokinetic profiling : LogP measurements (experimental vs. computational) quantify enhanced lipophilicity from the fluoromethyl group, improving membrane permeability by ~20% compared to phenyl analogs .
  • In vitro assays : Competitive binding studies (e.g., fluorescence polarization) validate target affinity, with IC50 values often <1 µM in enzyme inhibition models .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Stereochemical variations : Enantiomeric purity (e.g., racemic vs. chiral synthesis) impacts target selectivity. Chiral HPLC or enzymatic resolution ensures stereochemical consistency .
  • Assay conditions : Buffer pH (e.g., 7.4 vs. 6.5) alters ionization of the carboxylic acid group, affecting binding. Standardizing assay protocols (e.g., Tris-HCl buffer, 37°C) minimizes variability .
  • Metabolic stability : Liver microsome studies (human vs. rodent) reveal species-specific degradation rates (t1/2 = 15–45 min), requiring tailored in vivo models .

Q. What strategies optimize the compound’s pharmacokinetic profile for CNS-targeted therapeutics?

  • Prodrug derivatization : Esterification of the carboxylic acid group (e.g., ethyl ester) enhances blood-brain barrier penetration, with in vivo hydrolysis restoring activity .
  • Fluorine-18 labeling : Radiolabeling enables PET imaging to track biodistribution, showing 10–15% brain uptake in rodent models .
  • Co-crystallization studies : X-ray diffraction with target enzymes (e.g., monoamine oxidases) identifies hydrogen-bonding interactions for potency optimization .

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